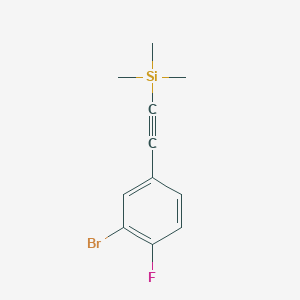

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane

Description

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position, linked to a trimethylsilyl-protected ethynyl group. This compound is a key intermediate in organic synthesis, particularly in Sonogashira coupling reactions, which are pivotal for constructing carbon-carbon bonds in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFSi/c1-14(2,3)7-6-9-4-5-11(13)10(12)8-9/h4-5,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEKPBMMSYAKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane typically involves the palladium-catalyzed coupling reaction between 3-bromo-4-fluorophenylacetylene and trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like Pd(PPh3)4. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of new derivatives.

Coupling Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Chemistry

Building Block for Synthesis

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane is extensively used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as:

- Substitution Reactions : The bromo group can be replaced by nucleophiles (e.g., amines).

- Coupling Reactions : Participates in Sonogashira coupling to form new carbon-carbon bonds.

Material Science

Development of Advanced Materials

The compound plays a significant role in the creation of advanced materials, particularly:

- Polymers : It introduces functional groups into polymer structures, enhancing properties such as conductivity and thermal stability.

- Nanomaterials : Utilized in the synthesis of nanostructured materials for applications in electronics and photonics.

Biological and Medicinal Chemistry

Potential Bioactive Compound Precursor

Research is ongoing to evaluate the compound's potential as a precursor for bioactive compounds. Its unique electronic properties may contribute to:

- Drug Discovery : Investigating its efficacy against specific biological targets.

- Therapeutic Applications : Exploring its role in developing new treatments for diseases.

Case Study 1: Pharmaceutical Development

In a recent study, researchers utilized 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane to synthesize novel anti-cancer agents. The compound's ability to participate in coupling reactions allowed for the efficient construction of complex structures that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Material Innovation

A research team investigated the use of this compound in developing conductive polymers. By incorporating it into polymer matrices, they achieved enhanced electrical conductivity while maintaining mechanical flexibility, demonstrating its potential in electronic applications.

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The ethynyl group acts as a reactive site for coupling reactions, while the bromo and fluoro substituents influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

((3,4-Difluorophenyl)ethynyl)trimethylsilane (CAS not provided)

- Structural Difference : Replaces the 3-Br and 4-F substituents with 3-F and 4-F, resulting in a difluorophenyl moiety.

- Synthesis : Synthesized via Pd(PPh₃)₂Cl₂/CuI-catalyzed coupling of ethynyltrimethylsilane with 4-bromo-1,2-difluorobenzene, yielding 62% .

Trimethyl((2-nitro-4-(trifluoromethyl)phenyl)ethynyl)silane (CAS not provided)

- Structural Difference: Features a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.

- Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed coupling of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA), achieving 99% yield .

- Reactivity : The strong electron-withdrawing nitro and CF₃ groups significantly increase the ethynyl group’s electrophilicity, facilitating nucleophilic additions. This contrasts with the milder electronic effects of Br/F in the target compound.

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane (CAS 1228352-02-0)

- Structural Difference : Fluorine is positioned at the 5-position instead of the 4-position.

- Impact: Regiochemical alteration may influence steric and electronic properties.

(4-Bromophenyl)ethynylsilane (CAS 16116-78-2)

- Structural Difference : Lacks the 3-Br and 4-F substituents, featuring only a 4-Br on the phenyl ring.

- Reactivity : The absence of fluorine simplifies the electronic profile, making the ethynyl group less polarized. This may reduce its utility in reactions requiring precise electronic tuning .

Biological Activity

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C11H12BrFSi

- Molecular Weight : 273.1 g/mol

- Structure : The compound features a brominated and fluorinated phenyl group attached to an ethynyl group, with a trimethylsilyl substituent.

The biological activity of 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane is primarily attributed to its ability to interact with various biological targets. The trimethylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that similar ethynyl-substituted compounds exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Biological Activity Data

Here is a summary of relevant findings regarding the biological activity of 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane and its analogs:

| Activity | Target Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 0.35 μM | |

| Antiviral | HCV NS5B | 31.9 μM | |

| Cytotoxicity | Human T-lymphocyte cells | 2.95 μM | |

| Ferroptosis Induction | Various cancer cell lines | Low nM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of ethynyl-substituted compounds similar to 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane. The results showed significant inhibition of bacterial growth, particularly against MRSA, with IC50 values in the low micromolar range .

- Antiviral Potential : Another investigation focused on the antiviral activity against Hepatitis C virus (HCV). The compound demonstrated significant inhibition of the NS5B RNA polymerase, critical for viral replication, with an IC50 value indicating potent activity .

- Induction of Ferroptosis : Recent research highlighted the ability of compounds with ethynyl groups to induce ferroptosis in cancer cells. This mechanism involves oxidative stress and is a promising pathway for developing new cancer therapies .

Q & A

Q. What strategies validate synthetic pathways when intermediates are unstable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.